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molecular formula C8H8O4 B1333603 3,5-Dihydroxy-4-methylbenzoic acid CAS No. 28026-96-2

3,5-Dihydroxy-4-methylbenzoic acid

Cat. No. B1333603
M. Wt: 168.15 g/mol
InChI Key: KMRRXSZDSGYLCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08048887B2

Procedure details

3,5-Dihydroxy-4-methylbenzoic acid (5.0 g, 29.79 mmol, 1.0 eq) and PTSA (1.13 g, 5.94 mmol, 0.2 eq) were dissolved in 50 ml of methanol, and the mixture was heated to reflux for 6 h. Methanol was evaporated. The resultant solid was washed with 10% sodium bicarbonate solution. The aqueous solution was extracted thrice with ethyl acetate. The combined organic layer was dried over sodium sulphate and evaporated under vacuum. Yield: 5.25 g (96%). 1H NMR (400 MHz, DMSO-d6): δ 1.98 (s, 3H), 3.78 (s, 3H), 6.93 (s, 2H), 9.53 (s, 2H). LCMS: (ES+) m/z=183 (M+H) Method: Column: PHENOMENEX® Luna C18 (4.6×30) mm, 5 micron. Mphase A: 10% MeOH-90% H2O-10 mM NH4OAc. Mphase B: 90% MeOH-10% H2O-10 mM NH4OAc. Flow: 5 ml/min
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([OH:12])[C:10]=1[CH3:11])[C:5]([OH:7])=[O:6].[CH3:13]C1C=CC(S(O)(=O)=O)=CC=1>CO>[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([OH:12])[C:10]=1[CH3:11])[C:5]([O:7][CH3:13])=[O:6]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=C(C1C)O
Name
Quantity
1.13 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
Methanol was evaporated
WASH
Type
WASH
Details
The resultant solid was washed with 10% sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted thrice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Name
Type
Smiles
OC=1C=C(C(=O)OC)C=C(C1C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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